molecular formula C21H20FN5O B2642503 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide CAS No. 1203104-07-7

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B2642503
CAS No.: 1203104-07-7
M. Wt: 377.423
InChI Key: YVMDKCHMIDWBLF-UHFFFAOYSA-N
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Description

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridazinyl moiety, and a piperidine carboxamide framework. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Pyridazinyl Intermediate: : The synthesis begins with the preparation of the pyridazinyl intermediate. This can be achieved through the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then cyclized with a suitable dicarbonyl compound to yield the pyridazinyl ring.

  • Piperidine Carboxamide Formation: : The next step involves the introduction of the piperidine ring. This can be accomplished by reacting the pyridazinyl intermediate with 4-piperidone under reductive amination conditions to form the piperidine carboxamide.

  • Coupling with Pyridin-2-yl Group: : The final step involves the coupling of the piperidine carboxamide with pyridin-2-yl chloride in the presence of a base such as potassium carbonate to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the piperidine ring, leading to the formation of a lactam derivative.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the carboxamide to an amine.

  • Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

  • Hydrolysis: : The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include oxidized lactams, reduced amines, substituted derivatives, and hydrolyzed carboxylic acids.

Scientific Research Applications

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

  • Chemistry: : In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

  • Biology: : In biological research, the compound is used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it valuable for investigating cellular pathways and mechanisms.

  • Medicine: : In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise as a lead compound for the development of drugs targeting neurological disorders, cancer, and inflammatory diseases.

  • Industry: : In the pharmaceutical industry, the compound is used in the development of new drug candidates. Its unique chemical properties and biological activities make it a valuable starting point for drug discovery and development programs.

Mechanism of Action

The mechanism of action of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation. The precise molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

  • 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide: : This compound differs by the substitution of a chlorine atom for the fluorine atom. The presence of chlorine may alter the compound’s reactivity and biological activity.

  • 1-(6-(4-methylphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide: : This compound features a methyl group instead of a fluorine atom. The methyl group may affect the compound’s lipophilicity and binding affinity to biological targets.

  • 1-(6-(4-nitrophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide: : The nitro group in this compound introduces additional electronic effects, potentially influencing the compound’s chemical reactivity and biological properties.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical and biological behavior. Fluorine atoms are known to enhance metabolic stability, increase binding affinity, and modulate the electronic properties of compounds, making this compound particularly interesting for further research and development.

Properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-pyridin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-17-6-4-15(5-7-17)18-8-9-20(26-25-18)27-13-10-16(11-14-27)21(28)24-19-3-1-2-12-23-19/h1-9,12,16H,10-11,13-14H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMDKCHMIDWBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=N2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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